molecular formula C8H17NO B13341949 ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine

((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine

Cat. No.: B13341949
M. Wt: 143.23 g/mol
InChI Key: ZJDSZAXRGSXRBA-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine: is a chiral amine compound with a tetrahydrofuran ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine typically involves several steps, starting from readily available precursors. One common method involves the enantioselective reduction of a suitable precursor, such as a β-ketoester, using a chiral catalyst. This process can be optimized to achieve high yields and enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts, such as carbonyl reductase from Lactobacillus fermentum, to catalyze the asymmetric reduction of the precursor compound. This method is environmentally friendly and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .

Scientific Research Applications

Chemistry: ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. It serves as a model compound for investigating the stereochemical aspects of biochemical reactions .

Medicine: Its unique structure can be exploited to create molecules with specific biological activities .

Industry: In the industrial sector, this compound is used in the production of fine chemicals and agrochemicals. Its chiral nature makes it a valuable intermediate in the synthesis of various high-value products .

Mechanism of Action

The mechanism by which ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

  • **(2S,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine
  • **(2R,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine
  • **(2R,3R)-3-Isopropyltetrahydrofuran-2-yl)methanamine

Uniqueness: ((2S,3S)-3-Isopropyltetrahydrofuran-2-yl)methanamine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[(2S,3S)-3-propan-2-yloxolan-2-yl]methanamine

InChI

InChI=1S/C8H17NO/c1-6(2)7-3-4-10-8(7)5-9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m0/s1

InChI Key

ZJDSZAXRGSXRBA-JGVFFNPUSA-N

Isomeric SMILES

CC(C)[C@@H]1CCO[C@@H]1CN

Canonical SMILES

CC(C)C1CCOC1CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.